molecular formula C10H11ClN4 B6416760 1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 2097988-89-9

1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B6416760
CAS RN: 2097988-89-9
M. Wt: 222.67 g/mol
InChI Key: OUQHWUZYBWLICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine, also known as CMTM, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a building block for synthesis of various molecules, and its unique chemical structure has enabled it to be used in a variety of biochemical and physiological studies.

Scientific Research Applications

1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has a wide range of applications in scientific research. It is used as a building block for synthesis of various molecules, and its unique chemical structure has enabled it to be used in a variety of biochemical and physiological studies. For example, 1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been used to investigate the structure and function of proteins, and to study the mechanisms of drug action. It has also been used to study the effects of various drugs on the body, and to investigate the effects of various environmental factors on biochemical processes.

Mechanism of Action

1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has a unique chemical structure that enables it to interact with various molecules in the body. It has been shown to interact with proteins and other molecules in the cell membrane, and to modulate the activity of enzymes. It has also been shown to interact with receptor proteins and to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, and to affect the expression of various genes. It has also been shown to modulate the activity of various signaling pathways, and to affect the metabolism of various molecules. In addition, 1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been shown to affect the uptake of various drugs, and to modulate the activity of various hormones.

Advantages and Limitations for Lab Experiments

1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a unique chemical structure that enables it to interact with various molecules in the body. However, it also has some limitations. For example, it is not very soluble in water, and it is not very stable in aqueous solutions. In addition, it can be difficult to purify and store.

Future Directions

1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has a wide range of potential applications in scientific research. It can be used to investigate the structure and function of proteins, and to study the mechanisms of drug action. It can also be used to study the effects of various drugs on the body, and to investigate the effects of various environmental factors on biochemical processes. In addition, 1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be used to develop new drugs, and to develop new methods for drug delivery. Finally, 1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be used to develop new methods for diagnosing and treating various diseases.

Synthesis Methods

1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is synthesized through a nucleophilic substitution reaction, which is the reaction of an alkyl halide with a nucleophile. In this reaction, the alkyl halide is the starting material and the nucleophile is a triazole, which is a five-membered ring containing three nitrogen atoms. The reaction proceeds through the formation of a cation intermediate, which is then attacked by the nucleophile. The reaction is highly exergonic and yields 1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine as the desired product.

properties

IUPAC Name

[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-3-2-4-9(11)10(7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHWUZYBWLICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine

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